4-(Quinolin-4-yl)butanoic acid
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Overview
Description
4-(Quinolin-4-yl)butanoic acid is an organic compound that features a quinoline ring attached to a butanoic acid chain The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-4-yl)butanoic acid typically involves the reaction of quinoline derivatives with butanoic acid precursors. One common method is the Friedel-Crafts acylation of quinoline with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(Quinolin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Quinolin-4-yl)butanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the quinoline ring.
4-Hydroxyquinoline: Contains a hydroxyl group on the quinoline ring.
Quinoline-2-carboxylic acid: Carboxylic acid group at position 2 of the quinoline ring.
Uniqueness: 4-(Quinolin-4-yl)butanoic acid is unique due to the presence of the butanoic acid chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-quinolin-4-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)7-3-4-10-8-9-14-12-6-2-1-5-11(10)12/h1-2,5-6,8-9H,3-4,7H2,(H,15,16) |
InChI Key |
FFYWCCWVGQJPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCCC(=O)O |
Origin of Product |
United States |
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